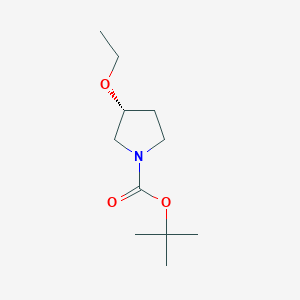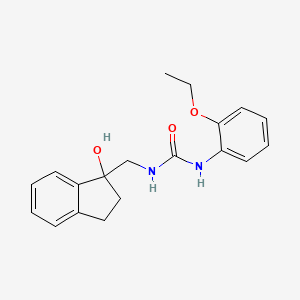
1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea, also known as EPI-001, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer and other diseases.
Aplicaciones Científicas De Investigación
Molecular Rearrangements and Synthesis of Derivatives
Research on molecular rearrangements involving urea derivatives has led to the creation of new indole and imidazolinone derivatives. Such studies are crucial for understanding the structural transformations and potential applications in synthesizing pharmacologically active molecules or materials with specific properties (Klásek, Lyčka, & Holčapek, 2007).
Antimicrobial Activity
Derivatives of urea have been synthesized and evaluated for their antimicrobial properties, highlighting the potential use of such compounds in developing new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant microbial strains (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Gelation and Material Science
The study of low molecular weight hydrogelators, including urea derivatives, offers insights into the rheology, morphology, and gelation properties influenced by anions. These findings have implications for designing materials with tunable physical properties for various applications, from medical to environmental (Lloyd & Steed, 2011).
Enzyme Inhibition and Cancer Research
Some urea derivatives have been studied for their enzyme inhibition capabilities and potential anticancer activities. These compounds' interactions with biological targets can inform the development of novel therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Corrosion Inhibition
Research into organic compounds, including specific urea derivatives, as corrosion inhibitors for mild steel in hydrochloric acid solution has shown promising results. Such studies are vital for developing more effective and environmentally friendly corrosion prevention methods (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-17-10-6-5-9-16(17)21-18(22)20-13-19(23)12-11-14-7-3-4-8-15(14)19/h3-10,23H,2,11-13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPLSZSFGGCCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-ethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808758.png)
![(5-Fluoro-3-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2808759.png)
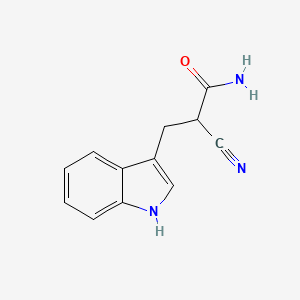
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2808764.png)
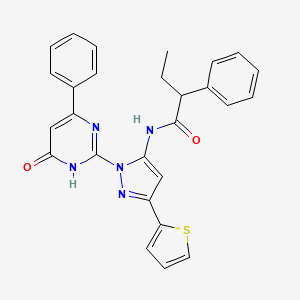
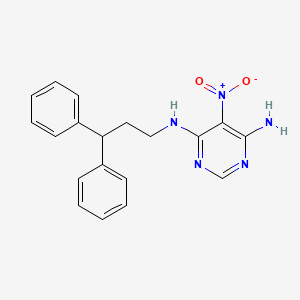
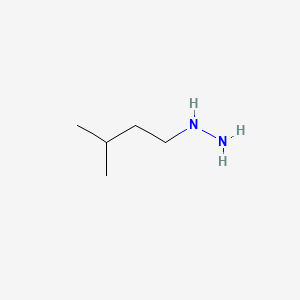
![4-[(4-Ethyl-1-piperazinyl)methyl]-5,7-dimethyl-1-benzopyran-2-one](/img/structure/B2808770.png)

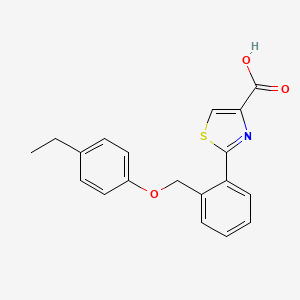
![N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide](/img/structure/B2808777.png)
